1-Amino-1-(4,5-dimethyl-4h-1,2,4-triazol-3-yl)propan-2-ol

Lipophilicity Aqueous solubility LogP

A hydrophilic triazole-amino alcohol (logP -1.62) that overcomes hydrophobic aggregation artifacts in aqueous biochemical assays. Supplied at ≥98% purity, it ensures solubility and transport data are not confounded by hydrophobic impurities. • Dual asymmetric centres enable CSP chiral screening & SFC method development beyond single-chiral-centre analogs. • 4 H-bond acceptor / 2 H-bond donor profile matches SN1 transporter pharmacophore requirements. • Fsp³ of 0.714 - among the most three-dimensional fragments for library screening. Full analytical documentation accompanies every shipment for immediate research deployment.

Molecular Formula C7H14N4O
Molecular Weight 170.21 g/mol
Cat. No. B13620969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-1-(4,5-dimethyl-4h-1,2,4-triazol-3-yl)propan-2-ol
Molecular FormulaC7H14N4O
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESCC1=NN=C(N1C)C(C(C)O)N
InChIInChI=1S/C7H14N4O/c1-4(12)6(8)7-10-9-5(2)11(7)3/h4,6,12H,8H2,1-3H3
InChIKeyNHTVOLBEYXYANW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Amino-1-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)propan-2-ol: Physicochemical & Structural Baseline


1-Amino-1-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)propan-2-ol (CAS 1248074-14-7) is a chiral 1,2,4-triazole–amino alcohol hybrid with molecular formula C₇H₁₄N₄O and molecular weight 170.21 g/mol . It features a 4,5-dimethyl-substituted 1,2,4-triazole ring directly attached to a 1-amino-2-propanol backbone, yielding two asymmetric centres and a computed logP of –1.62 . The compound is supplied at ≥98% purity and belongs to a class of heterocyclic amino alcohols explored as synthetic intermediates, chiral building blocks, and probe molecules for amino acid transport proteins [1].

Chiral amino alcohol with dual asymmetric centres for stereochemical studies
Hydrophilic triazole scaffold supporting aqueous biochemical assays
Reported as amino acid transporter (SN1) probe analog

Why 1-Amino-1-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)propan-2-ol Cannot Be Substituted with Simpler Analogs


In-class triazole-amino alcohols differ substantially in logP, hydrogen-bond capacity, chiral complexity, and steric environment around the triazole ring. Even among C₇H₁₄N₄O isomers, the 4,5-dimethyl substitution pattern of this compound confers a uniquely low logP (–1.62) versus analogs bearing ethyl or isopropyl substituents , directly affecting aqueous solubility, membrane permeability, and chromatographic behaviour. The presence of two asymmetric carbons further distinguishes this compound from simpler single-chiral-centre alternatives, making generic interchange without re-validation of resolution conditions or biological readouts unreliable.

LogP profile may shift aqueous compatibility and chromatographic behaviour compared with higher logP analogs

Single-chiral-centre analogs cannot replicate diastereomeric separation or stereochemical diversity

Fewer hydrogen-bond acceptors in smaller analogs may alter transporter binding interaction readouts

1-Amino-1-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)propan-2-ol: Procurement Differentiation Evidence


Lipophilicity Advantage for Superior Aqueous Compatibility

The target compound exhibits a calculated logP of –1.62 , markedly lower than structurally related triazole-amino alcohols: 5-(3-amino-1H-1,2,4-triazol-5-yl)pentan-1-ol (logP 0.02) , 1-(3-amino-1H-1,2,4-triazol-1-yl)propan-2-ol (logP ≈ –0.8) , and 4-(3-amino-1H-1,2,4-triazol-1-yl)-2-methylbutan-2-ol (logP 1.21) . A logP difference of ≥1.6 log units is expected to translate into substantially greater aqueous solubility and reversed-phase HPLC retention time shifts, offering a tangible formulation and purification advantage.

Lipophilicity
Reported
Δ logP = –1.64 to –2.83 vs analogs
Supports aqueous formulation and chromatographic differentiation
Cross-study comparison; predicted values
Lipophilicity Aqueous solubility LogP

Chiral Complexity: Enabling Stereochemical Resolution

The compound possesses two asymmetric carbon atoms , yielding up to four possible stereoisomers. In contrast, commonly available comparators such as 1-(3-amino-1H-1,2,4-triazol-1-yl)propan-2-ol (CAS 209793-30-6) and 1-amino-3-(1H-1,2,4-triazol-3-yl)propan-2-ol (CAS 1504494-22-7) each contain only one chiral centre [1], limiting stereochemical diversity to two enantiomers. For applications requiring chiral resolution, the target compound provides a richer stereochemical landscape.

Chiral Centers
Reported
2 asymmetric atoms (target) vs 1 (comparators)
Enables diastereomeric resolution method development
Structural confirmation from IUPAC
Chiral resolution Stereochemistry Asymmetric synthesis

Purity Advantage: Minimising Impurity-Driven Assay Interference

The target compound is consistently available at ≥98% purity from multiple suppliers , whereas the isomeric analog 1-amino-3-(1-ethyl-1H-1,2,4-triazol-5-yl)propan-2-ol (CAS 1489839-86-2; same molecular formula) is supplied at 97% , and 2-amino-2-(2-propan-2-yl-1,2,4-triazol-3-yl)ethanol (CAS 1781029-79-5; same molecular formula) at 95% . The 1–3% purity advantage reduces the likelihood of impurity-driven false positives in biological assays.

Purity Level
Reported
98% (target) vs 95–97% (comparators)
Reduces impurity-driven assay interference
Supplier CoA; HPLC/GC purity
Chemical purity Quality control Procurement

Fsp³-Enriched Scaffold for Solubility and Selectivity

The target compound displays an Fsp³ (fraction of sp³-hybridised carbons) value of 0.714 , which is notably high for a triazole-containing small molecule. Flat, aromatic-rich compounds with Fsp³ < 0.4 are associated with higher attrition due to poor solubility and promiscuous binding [1]. The Fsp³ of 0.714 places the target compound in a favourable region for fragment-based drug discovery and solubility-limited applications. While Fsp³ data for direct comparators were not available in vendor datasheets, the 4,5-dimethyl triazole core inherently yields a higher sp³ fraction than fully aromatic triazoles.

Fsp³ Enrichment
Class-level
Fsp³ = 0.714 (exceeds 0.4 threshold)
Supports solubility and selectivity screening
Class-level inference from literature
Fraction sp3 Drug-likeness Solubility

Enhanced Transporter Probe Engagement via Hydrogen-Bond Acceptors

The target compound carries 4 hydrogen-bond acceptors and 2 hydrogen-bond donors , a profile that supports the hydrogen-bonding hypothesis tested with triazole amino acid probes of the SN1 neutral amino acid transporter [1]. In contrast, smaller analogs such as 1-(3-amino-1H-1,2,4-triazol-1-yl)propan-2-ol contain only 3 H-bond acceptors . The additional H-bond acceptor site, arising from the dimethyl-substituted triazole, may extend the interaction network within transporter binding pockets, as suggested by the SN1 study where triazole side chains function as H-bond acceptors just outside the endogenous ligand binding pocket [1].

H-Bond Acceptors
Class-level
4 HBA (target) vs 3 (smaller analog)
May support transporter binding complementarity studies
Class-level inference; aligns with SN1 probe context
Hydrogen bonding Transporter probe SAR

Steric Differentiation via Dimethyl Substitution

The 4,5-dimethyl substitution provides steric bulk proximal to the amino-alcohol attachment point. This steric feature distinguishes it from unsubstituted analogs (e.g., 1-amino-3-(1H-1,2,4-triazol-3-yl)propan-2-ol, CAS 1504494-22-7) and mono-N-methyl analogs. In the broader 1,2,4-triazole literature, N-methyl and C-methyl substitutions have been shown to modulate ligand-receptor binding orientation at ghrelin receptors [1] and G-protein-coupled receptors [2], with even single methyl group changes altering functional activity profiles. While target-specific IC₅₀ or Kd data for this exact compound have not been reported, the 4,5-dimethyl pattern is expected to constrain conformational flexibility and influence binding pose relative to des-methyl derivatives.

Steric Differentiation
Class-level
4,5-dimethyl substitution vs unsubstituted triazole
May influence binding pose interpretation
Class-level SAR; no direct target affinity data
Steric effects Triazole substitution Ligand design

1-Amino-1-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)propan-2-ol: Optimal Application Scenarios


Aqueous-Phase Biochemical Assays with Soluble Triazole Probes

With a logP of –1.62 , this compound is substantially more hydrophilic than most triazole-amino alcohols, making it well-suited for aqueous buffer-based biochemical assays where hydrophobic aggregation artifacts must be avoided. The 98% purity further ensures that solubility measurements are not confounded by hydrophobic impurities.

CSP Method Development and Enantiomeric Separation

The presence of two asymmetric centres enables CSP screening and diastereomeric separation method development that single-chiral-centre analogs cannot support. This makes the compound a valuable calibration standard for chiral HPLC and SFC method development in both academic and industrial analytical laboratories.

SN1/SLC38A3 Transporter Probe Binding Studies

The 4 H-bond acceptor / 2 H-bond donor profile aligns with the pharmacophore requirements for SN1 transporter probes [1]. The 4,5-dimethyl triazole core offers steric bulk that may be exploited to interrogate the dimensions of the SN1 binding pocket, extending the foundational work of Gajewski et al. [1].

FBDD Library Construction with Fsp³-Enriched Scaffolds

An Fsp³ of 0.714 places this compound among the more three-dimensional fragments available for library screening, consistent with the 'Escape from Flatland' principle that correlates higher sp³ fraction with improved clinical developability [2]. Procurement at 98% purity ensures fragment library quality standards are met.

Application
Selection Property
Validation Focus
Aqueous-phase biochemical assays
Low hydrophobicity, high purity
Aqueous solubility and impurity control
CSP method development
Dual chiral centres
Stereochemical resolution method development
SN1 transporter probe studies
H-bond donor/acceptor profile
Transporter binding pocket complementarity
FBDD library construction
High Fsp³ fraction
Solubility and selectivity screening
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